[2-Amino-4-(4-methoxy-phenyl)-thiazol-5-yl]-acetic acid [2-Amino-4-(4-methoxy-phenyl)-thiazol-5-yl]-acetic acid
Brand Name: Vulcanchem
CAS No.: 765211-01-6
VCID: VC7034102
InChI: InChI=1S/C12H12N2O3S/c1-17-8-4-2-7(3-5-8)11-9(6-10(15)16)18-12(13)14-11/h2-5H,6H2,1H3,(H2,13,14)(H,15,16)
SMILES: COC1=CC=C(C=C1)C2=C(SC(=N2)N)CC(=O)O
Molecular Formula: C12H12N2O3S
Molecular Weight: 264.3

[2-Amino-4-(4-methoxy-phenyl)-thiazol-5-yl]-acetic acid

CAS No.: 765211-01-6

Cat. No.: VC7034102

Molecular Formula: C12H12N2O3S

Molecular Weight: 264.3

* For research use only. Not for human or veterinary use.

[2-Amino-4-(4-methoxy-phenyl)-thiazol-5-yl]-acetic acid - 765211-01-6

Specification

CAS No. 765211-01-6
Molecular Formula C12H12N2O3S
Molecular Weight 264.3
IUPAC Name 2-[2-amino-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetic acid
Standard InChI InChI=1S/C12H12N2O3S/c1-17-8-4-2-7(3-5-8)11-9(6-10(15)16)18-12(13)14-11/h2-5H,6H2,1H3,(H2,13,14)(H,15,16)
Standard InChI Key PJZDNACVVHYXQZ-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=C(SC(=N2)N)CC(=O)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s core structure consists of a thiazole ring (a sulfur-containing heterocycle) substituted at the 2-position with an amino group (NH2-\text{NH}_2), at the 4-position with a 4-methoxyphenyl group (C6H4OCH3-\text{C}_6\text{H}_4\text{OCH}_3), and at the 5-position with an acetic acid moiety (CH2COOH-\text{CH}_2\text{COOH}). The methoxy group on the phenyl ring enhances electron density through resonance effects, while the carboxylic acid group introduces acidity (pKa2.5\text{p}K_a \approx 2.5) and hydrogen-bonding capacity .

Table 1: Key Structural Features

FeatureDescription
Thiazole ringAromatic heterocycle with sulfur at position 1 and nitrogen at position 3 .
4-Methoxyphenyl groupElectron-donating substituent influencing reactivity and solubility.
Acetic acid side chainEnhances hydrophilicity and potential for salt formation.

Spectroscopic Properties

Infrared (IR) spectroscopy of related thiazole derivatives reveals characteristic absorption bands:

  • νNH\nu_{\text{NH}}: 3350–3400 cm1^{-1} (N–H stretching) .

  • νC=O\nu_{\text{C=O}}: 1640–1650 cm1^{-1} (carboxylic acid carbonyl) .

  • νC-S\nu_{\text{C-S}}: 670–690 cm1^{-1} (thiazole ring) .

Nuclear magnetic resonance (NMR) data for analogous compounds show:

  • 1H^1\text{H} NMR: A singlet at δ\delta 3.8 ppm (methoxy protons), a multiplet at δ\delta 7.2–7.4 ppm (aromatic protons), and a broad peak at δ\delta 5.5 ppm (amino protons) .

  • 13C^{13}\text{C} NMR: Signals at δ\delta 170 ppm (carboxylic acid carbonyl) and δ\delta 160 ppm (thiazole C-2) .

Synthetic Pathways

Condensation and Cyclization

The synthesis of thiazole derivatives typically involves the Hantzsch thiazole synthesis, where α-halo ketones react with thiourea. For [2-amino-4-(4-methoxy-phenyl)-thiazol-5-yl]-acetic acid, a plausible route involves:

  • Cyclization: Reacting 4-methoxyacetophenone with thiourea and iodine in ethanol to form 2-amino-4-(4-methoxyphenyl)thiazole .

  • Side-Chain Introduction: Alkylating the thiazole at position 5 with chloroacetic acid under basic conditions.

Table 2: Representative Synthesis Steps

StepReagents/ConditionsProduct
14-Methoxyacetophenone, thiourea, I2_2, EtOH, Δ2-Amino-4-(4-methoxyphenyl)thiazole .
2Chloroacetic acid, K2_2CO3_3, DMF[2-Amino-4-(4-methoxy-phenyl)-thiazol-5-yl]-acetic acid.

Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring substitution occurs exclusively at the thiazole’s 5-position.

  • Yield Improvement: Reported yields for analogous syntheses range from 45% to 65% .

Biological Activities and Applications

Anticancer Properties

Imidazo[2,1-b]thiazole derivatives demonstrate cytotoxicity against HepG2 hepatocellular carcinoma cells (IC50_{50} = 12–18 µM) . The 4-methoxyphenyl group may intercalate DNA or inhibit topoisomerase II, while the carboxylic acid could chelate metal ions essential for tumor growth .

Agricultural Applications

Thiazoles with aryl substituents act as fungicides and herbicides. Field trials of similar compounds show 80–90% efficacy against Phytophthora infestans at 500 ppm .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water (1mg/mL\leq 1 \, \text{mg/mL}).

  • Stability: Stable under ambient conditions but degrades above 200°C.

Acid-Base Behavior

The carboxylic acid group (pKa2.5\text{p}K_a \approx 2.5) allows salt formation with bases (e.g., sodium bicarbonate), improving aqueous solubility for pharmaceutical formulations.

Future Directions and Challenges

Pharmacokinetic Studies

Future research should address:

  • Bioavailability: Enhancing oral absorption via prodrug strategies (e.g., esterification of the carboxylic acid).

  • Metabolic Stability: Assessing hepatic clearance using microsomal assays.

Synthetic Scalability

Developing one-pot methodologies and greener solvents (e.g., ethanol/water mixtures) could reduce production costs and environmental impact .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator